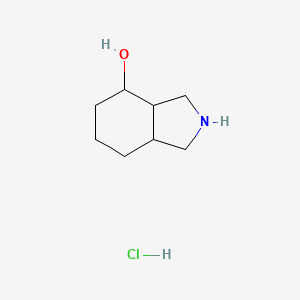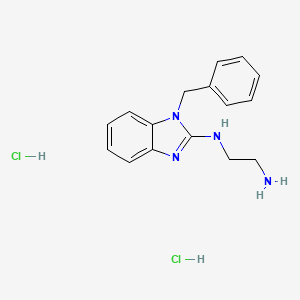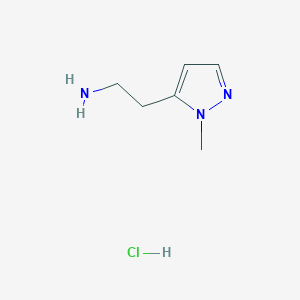![molecular formula C13H21NO5 B1486342 1-{[(tert-Butoxycarbonyl)amino]methyl}-5-oxaspiro[2.4]heptane-1-carboxylic acid CAS No. 2208273-97-4](/img/structure/B1486342.png)
1-{[(tert-Butoxycarbonyl)amino]methyl}-5-oxaspiro[2.4]heptane-1-carboxylic acid
Vue d'ensemble
Description
1-{[(tert-Butoxycarbonyl)amino]methyl}-5-oxaspiro[2.4]heptane-1-carboxylic acid (TBCA), also known as tert-butyloxycarbonylaminomethyloxaspiroheptane-1-carboxylate, is an organic compound that has been used in a variety of laboratory experiments and scientific research. TBCA is a versatile compound that is used in the synthesis of a variety of molecules, including peptides and peptidomimetics. It is also used in the synthesis of peptide-like molecules and peptide-like conjugates. In addition, TBCA has been used in the study of enzyme-inhibitor interactions, protein-protein interactions, and other biochemical processes.
Applications De Recherche Scientifique
TBCA has been used in a variety of scientific research applications. It has been used in the synthesis of peptide-like molecules and peptide-like conjugates. In addition, TBCA has been used in the study of enzyme-inhibitor interactions, protein-protein interactions, and other biochemical processes. It has also been used in the synthesis of peptide-like molecules and peptide-like conjugates. Furthermore, TBCA has been used in the study of cell-signaling pathways and in the development of novel therapeutic agents.
Mécanisme D'action
TBCA acts as an inhibitor of enzymes and proteins. It binds to the active sites of enzymes and proteins and prevents them from functioning properly. In addition, TBCA can also bind to cell-signaling pathways and interfere with their normal functioning.
Effets Biochimiques Et Physiologiques
TBCA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes and proteins, as well as interfere with cell-signaling pathways. In addition, TBCA has been shown to interfere with the production of certain hormones and neurotransmitters. Furthermore, TBCA has been shown to have anti-inflammatory and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
TBCA has a number of advantages in laboratory experiments. It is a versatile compound that can be used in the synthesis of a variety of molecules. In addition, it is relatively inexpensive and easy to obtain. Furthermore, TBCA is relatively stable and has a low toxicity profile. However, TBCA can be difficult to use in certain experiments due to its low solubility in aqueous solutions.
Orientations Futures
There are a number of potential future directions for the use of TBCA in laboratory experiments and scientific research. For example, TBCA could be used in the development of novel therapeutic agents. In addition, TBCA could be used in the study of enzyme-inhibitor interactions, protein-protein interactions, and other biochemical processes. Furthermore, TBCA could be used to study cell-signaling pathways and to develop inhibitors of these pathways. Finally, TBCA could be used in the synthesis of peptide-like molecules and peptide-like conjugates.
Propriétés
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-5-oxaspiro[2.4]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-11(2,3)19-10(17)14-7-13(9(15)16)6-12(13)4-5-18-8-12/h4-8H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZRVYWAQQWMNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC12CCOC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(tert-Butoxycarbonyl)amino]methyl}-5-oxaspiro[2.4]heptane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



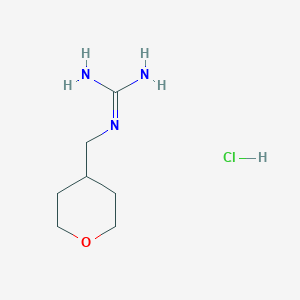
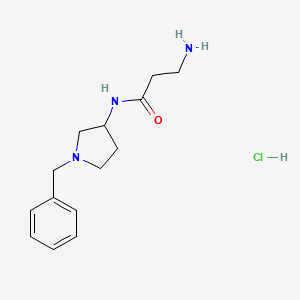
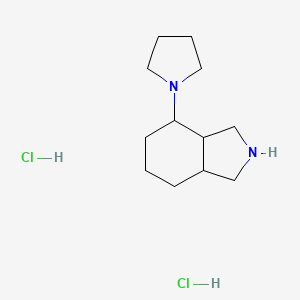
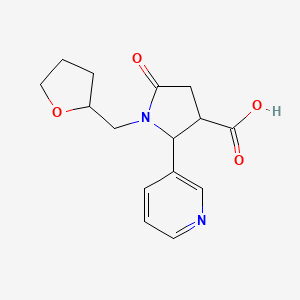
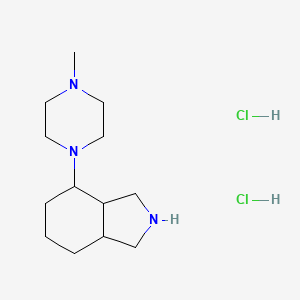
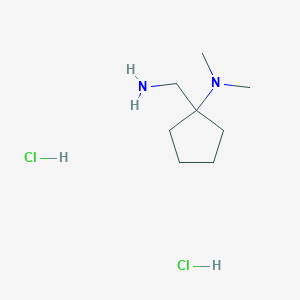
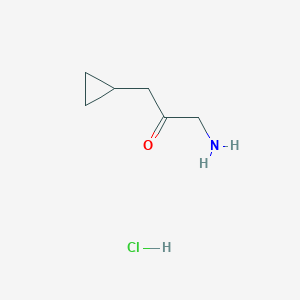
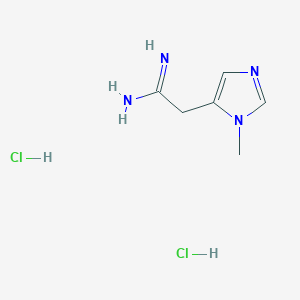
![1-{[(tert-Butoxycarbonyl)amino]methyl}-2-(tert-butyl)cyclopropanecarboxylic acid](/img/structure/B1486272.png)
![2-Oxa-7-azaspiro[4.4]nonane-1,8-dione](/img/structure/B1486273.png)

